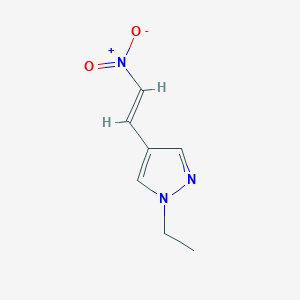

(E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-[(E)-2-nitroethenyl]pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-9-6-7(5-8-9)3-4-10(11)12/h3-6H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTMRNHWORZQBS-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 1 Ethyl 4 2 Nitrovinyl 1h Pyrazole and Its Analogues

General Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is typically achieved by reacting a three-carbon (C3) building block with a hydrazine (B178648) derivative, which serves as the two-nitrogen (N2) component. nih.gov These C3 synthons are generally 1,3-dielectrophiles or their equivalents, such as 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds. nih.govmdpi.com

Cyclocondensation reactions are the most prevalent and classic methods for pyrazole synthesis. nih.govmdpi.com This approach involves the reaction of a bidentate nucleophile, typically a hydrazine derivative, with a 1,3-difunctional carbon compound. mdpi.comnih.gov The choice of the three-carbon precursor dictates the specific subtype of this synthetic strategy.

The reaction between α,β-unsaturated carbonyl compounds (also referred to as α,β-ethylenic or vinyl ketones) and hydrazine derivatives is a standard method for synthesizing pyrazoles. nih.govnih.govbeilstein-journals.org This reaction typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. beilstein-journals.org The initial product is a pyrazoline (a dihydropyrazole), which is subsequently oxidized to the aromatic pyrazole. nih.govbeilstein-journals.org

In some cases, if the hydrazine derivative contains a good leaving group, such as a tosyl group (tosylhydrazine), the elimination occurs directly to yield the aromatic pyrazole without the need for a separate oxidation step. nih.govbeilstein-journals.org Similarly, if the α,β-unsaturated carbonyl compound has a leaving group at the β-position, aromatization is achieved through elimination. mdpi.combeilstein-journals.org

| Starting Materials | Key Features | Product |

| α,β-Unsaturated Ketone + Hydrazine | Forms pyrazoline intermediate | Pyrazole (after oxidation) |

| α,β-Unsaturated Ketone + Tosylhydrazine | Direct formation of pyrazole | N-functionalized Pyrazole |

| β-Heteroatom-substituted α,β-Unsaturated Carbonyl + Hydrazine | Aromatization via elimination | Pyrazole |

A specific application of Michael adducts in pyrazole synthesis involves the use of 1,3-diketonic Michael adducts. These precursors are synthesized via the Michael addition of a 1,3-diketone, such as acetylacetone, to a nitroalkene. dergipark.org.trhacettepe.edu.tr The resulting adduct, which contains the necessary 1,3-dicarbonyl moiety, is then cyclized with hydrazine hydrate (B1144303) to yield the corresponding pyrazole derivative. dergipark.org.trhacettepe.edu.tr This method allows for the synthesis of pyrazoles bearing both nitro and cyclic aliphatic/aromatic groups on their skeleton. dergipark.org.tr The cyclization reactions of these adducts with hydrazine hydrate have been shown to produce the target pyrazoles in good to excellent yields. dergipark.org.tr

| Reactant 1 | Reactant 2 | Intermediate | Final Product | Yield |

| Acetylacetone | Heterocyclic Nitroalkenes | 1,3-Diketonic Michael Adduct | Pyrazole with nitro and cyclic units | Good to Excellent (75-99%) dergipark.org.tr |

The cyclocondensation of acetylenic ketones with hydrazine derivatives is a long-established method for preparing pyrazoles, having been known for over a century. mdpi.comnih.gov The reaction involves the addition of the hydrazine to the carbon-carbon triple bond, followed by cyclization and tautomerization to form the aromatic pyrazole ring. However, a significant drawback of this method is the frequent formation of a mixture of two regioisomers, which can be difficult to separate. mdpi.comresearchgate.net The regioselectivity can be influenced by the nature of the substituents on both the acetylenic ketone and the hydrazine. researchgate.net Despite this challenge, the method remains a valuable tool for accessing certain pyrazole structures. researchgate.netresearchgate.net

The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.comnih.gov This approach is straightforward and rapid for obtaining polysubstituted pyrazoles. nih.gov The reaction of a β-diketone with a substituted hydrazine can, however, lead to the formation of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine. mdpi.comnih.gov

To enhance the utility of this method, one-pot procedures have been developed where the 1,3-diketones are generated in situ from simpler precursors like ketones and acid chlorides, and then immediately reacted with hydrazine without isolation of the intermediate diketone. mdpi.comorganic-chemistry.orgorganic-chemistry.org This approach is efficient, chemoselective, and allows for the synthesis of previously inaccessible or synthetically demanding pyrazoles. organic-chemistry.orgorganic-chemistry.org

| Precursors for 1,3-Diketone | Hydrazine Derivative | Key Features |

| Ketone + Acid Chloride | Hydrazine | In situ generation of diketone, one-pot synthesis. organic-chemistry.orgorganic-chemistry.org |

| Enolate + Carboxylic Acid Chloride | Hydrazine | Consecutive multicomponent reaction. nih.gov |

| Methylarylketone + Carboxylic Acid | Hydrazine | TfOH/TFAA-mediated one-pot synthesis. mdpi.com |

An alternative and powerful strategy for constructing the pyrazole ring is through 1,3-dipolar cycloaddition reactions. nih.gov This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond. nih.govresearchgate.netrsc.org

A common approach is the [3+2] cycloaddition of diazo compounds, often generated in situ from N-tosylhydrazones, with alkynes or alkyne surrogates. organic-chemistry.orgresearchgate.net This reaction can be highly regioselective, providing a direct route to polysubstituted pyrazoles. organic-chemistry.org For instance, ethyl diazoacetate can react with alkynes in an aqueous micellar environment to form pyrazoles. researchgate.net Nitrile imines, another class of 1,3-dipoles, also readily undergo cycloaddition with various dipolarophiles to afford a wide range of pyrazole derivatives. rsc.org This methodology has been shown to be effective for creating 1,3,5-trisubstituted pyrazoles in high yields. rsc.org

| 1,3-Dipole | Dipolarophile | Key Features |

| Diazo compounds (from N-tosylhydrazones) | Alkynes / Alkyne surrogates | In situ generation of dipole, high regioselectivity. organic-chemistry.org |

| Ethyl diazoacetate | Alkynes | Can be performed in aqueous micellar media. researchgate.net |

| Nitrile imines | Alkenes (e.g., Morita–Baylis–Hillman carbonates) | Effective for 1,3,5-trisubstituted pyrazoles, high yields. rsc.org |

1,3-Dipolar Cycloaddition Reactions

With Diazo Compounds

The synthesis of pyrazoles through the 1,3-dipolar cycloaddition of diazo compounds with suitable dipolarophiles, such as alkynes and alkenes, is a well-established and versatile method. rsc.orgrsc.org This approach allows for the direct construction of the pyrazole ring with a high degree of control over substitution patterns. The in situ generation of diazo compounds from precursors like N-tosylhydrazones is often preferred to mitigate the hazardous nature of isolating pure diazoalkanes. nih.gov

A multicomponent process developed by the Aggarwal team showcases the in situ generation of diazo compounds from various aldehydes and tosylhydrazines. These intermediates then undergo a 1,3-dipolar cycloaddition with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles in yields ranging from 24% to 67%. nih.gov This method avoids the need to handle potentially explosive diazo compounds directly.

Further research has demonstrated that these cycloaddition reactions can be carried out under catalyst-free conditions, simply by heating the reactants. rsc.org For instance, the reaction of α-diazocarbonyl compounds with alkynes under solvent-free conditions can afford pyrazole products in high yields, often without the need for extensive purification. rsc.org Additionally, a base-promoted regioselective synthesis of N-vinyl pyrazoles has been developed using vinyl sulfonium (B1226848) salts and diazo compounds, proceeding through a [3+2] annulation followed by N-vinylation. researchgate.net

Flow chemistry has also been applied to the synthesis of pyrazoles using diazo compounds, offering improved safety and control over reaction conditions. A continuous-flow 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) (TMSCH₂N₂) has been reported. nih.gov In this process, TMSCH₂N₂ is generated in situ and immediately reacted with the alkyne, minimizing the risks associated with the accumulation of the diazo compound. nih.gov

With Nitrilimines

Nitrilimines, as reactive 1,3-dipoles, are valuable intermediates in the synthesis of pyrazole derivatives through [3+2] cycloaddition reactions. mdpi.comnih.gov They are typically generated in situ from hydrazonoyl halides via base-promoted dehydrohalogenation. nih.gov The subsequent cycloaddition with a dipolarophile, such as an alkene or alkyne, leads to the formation of the pyrazoline or pyrazole ring, respectively.

The reaction of nitrilimines with various dipolarophiles allows for the synthesis of a wide range of substituted pyrazoles. For example, the 1,3-dipolar cycloaddition of nitrilimines with ninhydrin-derived Morita–Baylis–Hillman carbonates has been shown to produce 1,3,5-trisubstituted pyrazoles in high yields, up to 95%. rsc.org Similarly, the reaction with N-arylmaleimides yields dihydro-dioxopyrrolo[3,4-d]pyrazoles. nih.gov

The regioselectivity of the cycloaddition is a key aspect of this methodology. DFT calculations have been used to rationalize the observed regioselectivity in the reaction of nitrilimines with 5-methylidene-3-phenyl-hydantoin. nih.gov It was found that the terminal nitrogen atom of the nitrilimine preferentially adds to the more sterically hindered carbon atom of the exocyclic double bond. nih.gov

An overview of synthetic strategies for pyrazoles is presented in the following table:

| Strategy | Reactants | Key Features | Yields |

| With Diazo Compounds | Aldehydes, Tosylhydrazines, Alkynes | In situ generation of diazo compounds, regioselective | 24-67% |

| With Nitrilimines | Hydrazonoyl Halides, Alkenes/Alkynes | In situ generation of nitrilimines, high regioselectivity | Up to 95% |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. mdpi.combeilstein-journals.org These reactions are characterized by their high atom economy, step economy, and the ability to generate molecular diversity. mdpi.com

A variety of MCRs have been developed for pyrazole synthesis. For instance, a three-component reaction involving phenylhydrazine, benzaldehyde, and ethyl acetoacetate (B1235776) in the presence of a magnetic ionic liquid ([bmim][FeCl4]) and flow oxygen as an oxidant has been reported to produce pyrazole-4-carboxylic acid ethyl ester derivatives in good to excellent yields (75-92%). sid.ir This method offers the advantages of using an environmentally friendly and recyclable catalyst under mild conditions. sid.ir

Another example is the one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones, which yields polyfunctional pyrazoles. organic-chemistry.org This reaction proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and a transition-metal-free oxidative aromatization using molecular oxygen as a green oxidant. organic-chemistry.org Similarly, a simple three-component one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives has been achieved from an aldehyde, phenylhydrazine, and malononitrile (B47326) using AlCl3 as a catalyst in aqueous ethanol, with yields ranging from 79% to 89%. jocpr.com

The synthesis of pyrazole-linked thiazoles has been accomplished through a multicomponent reaction of aryl glyoxal, aryl thioamide, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. acs.org This method involves the formation of C-C, C-N, and C-S bonds in a single pot. acs.org The use of heterogeneous nickel-based catalysts has also been demonstrated for the one-pot synthesis of pyrazoles from the condensation of various hydrazines, ketones, and aldehydes at room temperature. mdpi.com

Application of Vilsmeier-Haack Reagents in Pyrazole Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comijpcbs.com The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃), acts as an electrophile to introduce a formyl group onto the pyrazole ring. researchgate.net

This reaction has been widely used to synthesize pyrazole-4-carbaldehydes, which are valuable intermediates for the preparation of a variety of other pyrazole derivatives. stmjournals.comrasayanjournal.co.in For example, 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes have been synthesized by the formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. arkat-usa.org The reaction conditions, such as temperature and the excess of reagents, can be optimized to achieve good yields. arkat-usa.org

The Vilsmeier-Haack reaction can also lead to other transformations simultaneously with formylation. For instance, the reaction of 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole with the Vilsmeier reagent resulted in both formylation at the 4-position and chlorination of the ethoxy side chain to yield 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com

The following table summarizes representative examples of the Vilsmeier-Haack reaction in pyrazole synthesis:

| Starting Material | Vilsmeier Reagent | Product | Yield |

| 1-Phenyl-1H-pyrazole | POCl₃/DMF | 1-Phenyl-1H-pyrazole-4-carboxaldehyde | 65% ijpcbs.com |

| Substituted phenyl carbonyl hydrazones | POCl₃/DMF | 3-substituted-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde | Not specified researchgate.net |

| 1,3-disubstituted 5-chloro-1H-pyrazoles | POCl₃/DMF | 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes | Up to 55% arkat-usa.org |

Catalytic and Green Chemistry Approaches

In recent years, there has been a significant focus on developing more sustainable and environmentally friendly methods for the synthesis of pyrazoles. This has led to the exploration of various catalytic and green chemistry approaches that aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Metal-Free Oxidative Cyclization Reactions

Metal-free oxidative cyclization reactions offer an attractive alternative to traditional methods that often rely on transition metal catalysts. rsc.org These reactions can proceed under milder conditions and avoid the issue of metal contamination in the final products. acs.org

One such approach involves the oxidative cyclization of β,γ-unsaturated hydrazones. rsc.org By controlling the reaction atmosphere, a divergent synthesis of pyrazolones and pyrazolines can be achieved. rsc.org Another metal-free method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to mediate the oxidative coupling of hydrazones and 1,3-diarylpropenes, which then undergo a cascade cyclization to form pyrazoles or 1,2-dihydropyridazines. acs.org

Copper-Promoted Aerobic Oxidative Cycloadditions

Copper-catalyzed reactions have gained prominence in pyrazole synthesis due to the low cost and low toxicity of copper compared to other transition metals. nih.gov The use of molecular oxygen or air as the terminal oxidant in these reactions aligns with the principles of green chemistry. acs.orgorganic-chemistry.org

A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates has been developed for the synthesis of substituted pyrazoles. acs.orgorganic-chemistry.org This reaction involves a direct C(sp³)–H functionalization and the formation of new C–C and C–N bonds, with inexpensive Cu₂O serving as the promoter. acs.orgorganic-chemistry.org

Another example is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which can proceed with a concomitant C=C bond cleavage. acs.org The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization. organic-chemistry.orgacs.org Furthermore, the solvent can play a crucial role in determining the product outcome in copper-catalyzed oxidative cyclizations of β,γ-unsaturated hydrazones, leading to either tris-substituted or di-substituted pyrazoles. nih.gov

Nano-ZnO Catalyzed Protocols

Nano-zinc oxide (nano-ZnO) has emerged as an efficient, reusable, and environmentally benign heterogeneous catalyst for the synthesis of various pyrazole derivatives. researchgate.netresearchgate.net Its application is prominent in multicomponent reactions and condensation processes, often conducted in aqueous media, aligning with the principles of green chemistry. researchgate.net Protocols frequently involve the one-pot reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate to form complex pyrazole systems like pyranopyrazoles. researchgate.net Another common application is the condensation of 1,3-dicarbonyl compounds or ketoesters with substituted hydrazines. researchgate.net

While direct literature describing the nano-ZnO catalyzed synthesis of (E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole is not prevalent, the catalyst's known efficacy in promoting condensation reactions suggests its potential utility. The key step in forming the nitrovinyl moiety, the Henry reaction, involves the condensation of an aldehyde with a nitroalkane. Nano-ZnO could potentially catalyze the reaction between 1-ethyl-1H-pyrazole-4-carbaldehyde and nitromethane (B149229) to yield an intermediate β-nitro alcohol, which would subsequently be dehydrated to form the target nitrovinyl pyrazole. This proposed application is based on the established catalytic activity of nano-ZnO in similar organic transformations. researchgate.netpharmacophorejournal.com

Table 1: Examples of Nano-ZnO Catalyzed Pyrazole Synthesis

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Nano-ZnO (5 mol%) | H₂O, 70°C, 1-1.5 h | Pyranopyrazole | researchgate.net |

| Ethyl acetoacetate, phenylhydrazine | Nano-ZnO | Ambient Temp. | 3-methyl-1-phenyl-1H-pyrazol-5-ol | researchgate.net |

| Cinnamaldehydes, hydrazine hydrate | Nano-ZnO | Solvent-free, Microwave | Substituted Phenyl Pyrazoles | pharmacophorejournal.com |

Specific Routes to this compound and Closely Related Nitrovinyl Pyrazoles

The synthesis of the target compound and its analogues can be broadly categorized into three main strategies: derivatization of a pre-formed pyrazole ring, cyclization of precursors already containing the nitrovinyl group, and the synthesis of essential starting materials.

Derivatization of Pre-formed Pyrazoles with Nitrovinyl Moieties

This approach focuses on introducing the (E)-2-nitrovinyl group at the C4-position of an existing 1-ethyl-1H-pyrazole ring. The most direct method for this transformation is the Henry condensation reaction between 1-ethyl-1H-pyrazole-4-carbaldehyde and nitromethane.

The reaction typically proceeds in two stages:

Condensation: The pyrazole aldehyde reacts with nitromethane in the presence of a base to form a β-nitro alcohol intermediate, 1-(1-ethyl-1H-pyrazol-4-yl)-2-nitroethanol.

Dehydration: The intermediate alcohol is subsequently dehydrated, often under acidic conditions or by using a dehydrating agent, to yield the final product, this compound. The trans or (E)-isomer is generally the thermodynamically more stable product.

This method's success is contingent on the availability of the precursor aldehyde, 1-ethyl-1H-pyrazole-4-carbaldehyde. nih.gov

Ring Closure Reactions Involving Nitrovinyl Precursors

An alternative strategy involves constructing the pyrazole ring from precursors that already incorporate the nitrovinyl functionality. This method circumvents the need to functionalize the pyrazole ring late in the synthesis. One such approach is the reaction between hydrazines and α,β-unsaturated compounds bearing a nitro group.

A notable example is the synthesis of pyrazoles from tosylhydrazones and nitroalkenes. nih.gov This reaction proceeds through a sequential Baylis-Hillman/intramolecular cyclization mechanism, offering a different regioselectivity compared to traditional 1,3-dipolar cycloadditions of diazo compounds. nih.gov The reaction of various hydrazones with nitroalkenes serves as a versatile route to multisubstituted pyrazoles. nih.gov

Table 2: Synthesis of Pyrazoles from Nitroalkene Precursors

| Precursor 1 | Precursor 2 | Promoter/Catalyst | Key Mechanism | Product | Reference |

|---|---|---|---|---|---|

| Tosylhydrazone | Nitroalkene | DABCO | Baylis-Hillman/Intramolecular Cyclization | Substituted Pyrazole | nih.gov |

| Phenylhydrazone | Nitroalkene | N/A | Cyclocondensation | Pentahydroxypentylpyrazole | nih.gov |

Precursor Synthesis and Functionalization for Nitrovinyl Pyrazole Formation

This aldehyde is commonly synthesized via the Vilsmeier-Haack reaction. umich.eduresearchgate.net This involves treating an N-substituted pyrazole, such as 1-ethylpyrazole, with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.net The Vilsmeier-Haack reaction is a widely used and effective method for introducing a formyl group at the electron-rich C4-position of the pyrazole ring. umich.edu The synthesis of a close analogue, 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde, has been explicitly detailed, starting from the formylation of a semicarbazone via the Vilsmeier–Haack reaction, followed by N-ethylation. researchgate.net

For ring-closure reactions (Section 2.2.2), the necessary precursors include substituted hydrazines (e.g., ethylhydrazine) and a suitable nitrovinyl-containing building block, such as a 1,3-dicarbonyl compound with a nitrovinyl substituent.

Chemical Transformations and Reactivity of E 1 Ethyl 4 2 Nitrovinyl 1h Pyrazole and Its Derivatives

Reactivity of the Nitrovinyl Moiety

The nitrovinyl group is a potent electron-withdrawing system, rendering the exocyclic double bond highly susceptible to nucleophilic attack and an active participant in cycloaddition reactions. Furthermore, the nitro group itself can be chemically modified, providing pathways to other important functional groups.

The carbon-carbon double bond in nitrovinyl compounds is strongly polarized by the adjacent nitro group, making the β-carbon atom electrophilic. This characteristic makes (E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole an excellent Michael acceptor, readily undergoing conjugate addition with a wide variety of nucleophiles. nih.govresearchgate.net This reaction is a fundamental method for carbon-carbon and carbon-heteroatom bond formation. The addition of a nucleophile to the β-carbon generates a nitronate intermediate, which is typically protonated upon workup to yield the corresponding nitroalkane derivative.

Common nucleophiles used in these reactions include stabilized carbanions (e.g., from malonates or β-ketoesters), enamines, organometallic reagents, and heteroatomic nucleophiles such as amines, thiols, and alcohols. These additions lead to the formation of highly functionalized pyrazole (B372694) derivatives, where a new substituent is introduced at the carbon adjacent to the pyrazole ring. For instance, the reaction with pyrazolones can lead to complex heterocyclic systems. researchgate.net

| Nucleophile (Nu-H) | Reagent Example | Product Structure | Product Class |

| Carbon Nucleophile | Diethyl malonate | Substituted nitroethyl pyrazole | |

| Nitrogen Nucleophile | Piperidine | Amino-nitroethyl pyrazole | |

| Sulfur Nucleophile | Thiophenol | Thioether-nitroethyl pyrazole | |

| Oxygen Nucleophile | Sodium methoxide | Methoxy-nitroethyl pyrazole |

Note: The product structures are generalized representations of the adducts formed after Michael addition and subsequent protonation.

The electron-deficient nature of the nitrovinyl double bond makes it an excellent dipolarophile for 1,3-dipolar cycloadditions and a dienophile in Diels-Alder reactions. nih.gov These reactions are powerful tools for constructing five- and six-membered rings, respectively, in a stereocontrolled manner.

[3+2] Cycloadditions: This class of reactions, also known as Huisgen cycloadditions, involves the reaction of a 1,3-dipole with a dipolarophile (the nitrovinyl pyrazole) to form a five-membered heterocycle. wikipedia.org The nitro group significantly activates the double bond, facilitating reactions with various 1,3-dipoles such as:

Nitrones: React to form isoxazolidine (B1194047) rings.

Azomethine ylides: Lead to the synthesis of highly substituted pyrrolidine (B122466) rings. acs.org

Nitrylimines: Used to generate pyrazoline derivatives. nih.govmdpi.com

These cycloadditions are often highly regioselective and stereoselective, providing a direct route to complex heterocyclic structures appended to the pyrazole core. chesci.comdiva-portal.org

[4+2] Cycloadditions (Diels-Alder Reaction): While vinylpyrazoles can be reluctant to act as dienes due to the associated loss of pyrazole ring aromaticity, the nitrovinyl moiety can serve as a potent dienophile in reactions with electron-rich dienes. nih.gov The reaction of this compound with dienes like cyclopentadiene (B3395910) or isoprene (B109036) would yield bicyclic adducts containing a six-membered ring. The high temperature or pressure sometimes required for these reactions with less activated systems may be mitigated by the strong activation provided by the nitro group. nih.gov

| Reaction Type | Reactant Partner | Product Core Structure |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine |

| [3+2] Cycloaddition | Diazoalkane | Pyrazoline |

| [4+2] Cycloaddition | Cyclopentadiene | Bicyclo[2.2.1]heptene |

The nitro group is one of the most versatile functional groups in organic synthesis, primarily because it can be converted into a variety of other functionalities, most notably an amino group. researchgate.net

The reduction of the nitro group in derivatives of this compound (typically after a Michael addition or cycloaddition) is a key transformation. This conversion is most commonly achieved through catalytic hydrogenation or by using dissolving metals in acidic media. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a hydrogen source (H₂ gas) is a clean and efficient method to produce the corresponding primary amine. wikipedia.org

Metal-Acid Systems: Reagents like iron in acetic acid, tin(II) chloride in hydrochloric acid, or zinc dust are classic and effective methods for nitro group reduction. wikipedia.org

Partial reduction of the nitro group can also be achieved under controlled conditions to yield hydroxylamines or oximes. wikipedia.org These transformations significantly expand the synthetic utility of the parent nitrovinyl pyrazole, providing access to amino pyrazoles, which are valuable precursors for pharmaceuticals and other complex molecules. researchgate.net

| Reagent(s) | Product Functional Group | Product Example Name |

| H₂, Pd/C | Amine (-NH₂) | 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-amine |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) | N-(2-(1-ethyl-1H-pyrazol-4-yl)ethyl)hydroxylamine |

| SnCl₂ or CrCl₂ | Oxime (=NOH) | 1-(1-ethyl-1H-pyrazol-4-yl)acetaldehyde oxime |

Transformations of the Pyrazole Ring System

While the pyrazole ring is aromatic and generally stable, its derivatives can be functionalized through various modern synthetic methods, particularly cross-coupling reactions. In some cases, the ring itself can undergo rearrangement or transformation under specific, often harsh, conditions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic rings. nih.gov To apply these methods to the pyrazole scaffold of the target compound, a precursor, typically a halogenated pyrazole such as 4-bromo- or 4-iodo-1-ethyl-1H-pyrazole, is required. The halogenated pyrazole can then be elaborated into the desired substituted product.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govznaturforsch.comresearchgate.netorganic-chemistry.org It is a highly versatile method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkenyl substituents at the C4 position of the pyrazole ring. nih.govlibretexts.org

Heck Coupling: The Heck reaction couples a halopyrazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically yielding a styryl or other vinyl-substituted pyrazole. researchgate.net This reaction is fundamental for synthesizing compounds like this compound from a 4-halopyrazole and nitroethene, or for introducing other vinyl groups onto the pyrazole core. acs.org

Other Couplings: Other important cross-coupling reactions applicable to pyrazole systems include the Stille coupling (with organotin reagents), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation).

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Pyrazole-Aryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Pyrazole-Vinyl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Pyrazole-Alkynyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Pyrazole-Amine |

The aromaticity of the pyrazole ring imparts significant stability, making its transformation challenging. However, under specific conditions involving highly reactive intermediates or precursor rings, rearrangements can occur.

One documented pathway for pyrazole ring transformation involves the generation of a transient pyrazole nitrene. fsu.edu This highly reactive species can initiate a cascade of reactions, including ring opening and subsequent recyclization, to form entirely new heterocyclic systems. mdpi.compreprints.orgresearchgate.net While not a common reaction for simple pyrazoles, it highlights that the scaffold is not completely inert.

Another strategy involves the transformation of a different heterocycle into a pyrazole. For example, isoxazoles can undergo a ring-opening process, followed by reaction with a hydrazine (B178648) derivative and subsequent ring closure to afford a pyrazole. nih.govnih.gov This approach builds the pyrazole ring from a different five-membered scaffold. A similar concept is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, through which rings like pyrimidine (B1678525) can be converted to pyrazole upon reaction with hydrazine. rrbdavc.org These methods are not direct transformations of the pre-formed pyrazole ring but represent strategic pathways to substituted pyrazole structures.

Mechanistic Investigations of Reactions Involving Nitrovinyl Pyrazoles

Understanding the reaction pathways of nitrovinyl pyrazoles is crucial for predicting their chemical behavior and designing synthetic strategies. Mechanistic studies often employ a combination of experimental techniques and computational modeling to elucidate the nature of intermediates and transition states.

Zwitterionic Intermediate Formation

In many reactions involving nitrovinyl pyrazoles, the formation of a zwitterionic intermediate is a key mechanistic step. The powerful electron-withdrawing capacity of the nitro group polarizes the vinyl double bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

This nucleophilic attack leads to the formation of a transient, charge-separated species known as a zwitterion. The stability and fate of this intermediate dictate the final product of the reaction. For instance, in [3+2] cycloaddition reactions, the interaction between a nucleophilic species and an electron-deficient nitroalkene can proceed through a stepwise mechanism involving a zwitterionic intermediate. mdpi.com An analysis of the reaction between N-methylazomethine ylide and (E)-2-aryl-1-cyano-1-nitroethenes concluded that the intermolecular interactions were distinctly polar, supporting a zwitterionic pathway. mdpi.com The presence of additional electron-withdrawing or sterically hindering groups on the nitrovinyl fragment can further favor the formation of such intermediates. mdpi.com

Table 1: Postulated Zwitterionic Intermediates in Reactions of Nitroalkenes

| Reactants | Reaction Type | Evidence for Zwitterionic Intermediate |

| N-methylazomethine ylide + (E)-2-aryl-1-cyano-1-nitroethenes | [3+2] Cycloaddition | Analysis of polar intermolecular interactions. mdpi.com |

| Aromatic Nitrile N-oxides + Nitroacetylene | [3+2] Cycloaddition | DFT studies indicate the formation of an extended zwitterion. mdpi.com |

| Phenyl Azide + Nitroacetylene | [3+2] Cycloaddition | Theoretical studies suggest a zwitterionic mechanism. mdpi.com |

Proton Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. In the context of the pyrazole core, the intramolecular migration of a proton between the two nitrogen atoms (N1 and N2) has been compared to a mdpi.comrsc.org-sigmatropic hydrogen shift. rsc.orgresearchgate.net

However, detailed computational studies have revealed that this proton transfer in pyrazole is not a true sigmatropic rearrangement governed by the Woodward-Hoffmann rules. rsc.orgresearchgate.net The process is more accurately described as a prototropic tautomerism. The key distinction lies in the nature of the transition state and the orbitals involved. In a classic mdpi.comrsc.org-sigmatropic shift, like in cyclopentadiene, the hydrogen migrates across a carbon framework through a π-system. In pyrazole, the proton transfer occurs between two nitrogen atoms, and the mechanism is fundamentally different. rsc.orgresearchgate.net

While direct proton sigmatropic shifts are not characteristic of the pyrazole ring itself, other types of mdpi.comrsc.org-sigmatropic rearrangements are well-documented in pyrazole derivatives, typically involving the migration of alkyl or aryl groups. uniovi.es These reactions often occur after an initial cycloaddition to form a 3H-pyrazole intermediate, which then rearranges to a more stable 1H-pyrazole. uniovi.es

Table 2: Comparison of mdpi.comrsc.org-H Shift in Cyclopentadiene and Proton Tautomerism in Pyrazole

| Feature | mdpi.comrsc.org-Sigmatropic Shift (Cyclopentadiene) | Proton Tautomerism (Pyrazole) |

| Governing Rules | Woodward-Hoffmann rules apply. researchgate.net | Outside the Woodward-Hoffmann domain. rsc.orgresearchgate.net |

| Migrating Group | Hydrogen atom | Proton |

| Framework | Carbon π-system | N-N bond within a heteroaromatic ring |

| Transition State | Involves a cyclic array of p-orbitals. | Primarily involves nitrogen lone pair orbitals. rsc.orgresearchgate.net |

| Classification | Pericyclic Reaction | Prototropic Tautomerism nih.gov |

Analysis of Polar Reaction Mechanisms

The reactions of this compound are predominantly governed by polar mechanisms. A polar reaction involves the interaction between an electron-rich center (nucleophile) and an electron-deficient center (electrophile). The nitrovinyl group makes the pyrazole derivative a potent electrophile. nih.gov

The mechanism often begins with the attack of a nucleophile on the electron-poor β-carbon of the nitrovinyl group, a process known as a Michael addition. nih.gov This initial step can lead to the formation of intermediates, such as the zwitterions discussed previously, which then evolve to the final products. The electrophilicity of the nitrovinyl pyrazole can be quantified using computational methods like Conceptual Density Functional Theory (CDFT), which helps in classifying reactions as polar based on the electrophilicity and nucleophilicity indices of the reactants. nih.gov For example, reactions between nitrylimines and (E)-3,3,3-trichloro-1-nitroprop-1-ene have been classified as polar processes based on a significant difference in their electrophilicity indices. nih.gov The subsequent steps can involve cyclization, elimination, or rearrangement, all proceeding through polar transition states. nih.govorganic-chemistry.org

Table 3: Key Features of Polar Reactions Involving Nitrovinyl Pyrazoles

| Feature | Description |

| Electrophile | The nitrovinyl pyrazole, specifically the β-carbon of the vinyl group, is the primary electrophilic center. nih.gov |

| Common Nucleophiles | Hydrazines, amines, thiolates, carbanions, and other electron-rich species. nih.govnih.gov |

| Initial Step | Typically, a nucleophilic attack (e.g., Michael addition) on the C=C double bond. nih.gov |

| Intermediates | Can include zwitterionic species, carbanions, or other charged intermediates. mdpi.com |

| Reaction Types | Michael additions, [3+2] cycloadditions, and nucleophilic substitutions. nih.govorganic-chemistry.org |

Q & A

Basic Questions

What are the optimal synthetic routes for (E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves condensation reactions between nitrovinyl precursors and pyrazole derivatives. For example, a Knoevenagel condensation using 1-ethyl-1H-pyrazole-4-carbaldehyde and nitromethane under basic conditions (e.g., ammonium acetate in ethanol) can yield the (E)-isomer. To ensure stereochemical purity:

- Use polar aprotic solvents (e.g., DMF) to favor the (E)-configuration due to steric and electronic effects .

- Monitor reaction progress via TLC or HPLC with chiral columns.

- Purify via recrystallization or column chromatography to separate (E)/(Z) isomers. Reported yields range from 60–75% for the (E)-isomer under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.